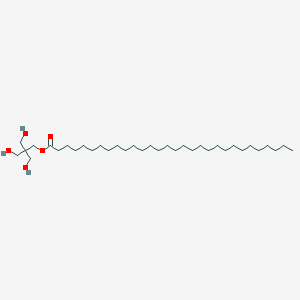![molecular formula C22H44O11Si2 B14360022 Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate CAS No. 90137-44-3](/img/structure/B14360022.png)
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of triethoxysilyl groups and an oxirane ring, which contribute to its reactivity and versatility in chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate typically involves the reaction of 3-(triethoxysilyl)propylamine with oxirane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like toluene and catalysts such as sodium tetrasulfide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can convert the oxirane ring to alcohols.
Substitution: The triethoxysilyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Mécanisme D'action
The mechanism of action of Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate involves the interaction of its functional groups with various molecular targets. The triethoxysilyl groups can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The oxirane ring can undergo ring-opening reactions, allowing for further functionalization and cross-linking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but contains trimethoxysilyl groups instead of triethoxysilyl groups.
Bis(triethoxysilylpropyl)tetrasulfide: Contains a tetrasulfide linkage instead of an oxirane ring.
Uniqueness
Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate is unique due to the presence of both triethoxysilyl groups and an oxirane ring, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in applications requiring strong adhesion and functionalization capabilities .
Propriétés
Numéro CAS |
90137-44-3 |
|---|---|
Formule moléculaire |
C22H44O11Si2 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
bis(3-triethoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C22H44O11Si2/c1-7-27-34(28-8-2,29-9-3)17-13-15-25-21(23)19-20(33-19)22(24)26-16-14-18-35(30-10-4,31-11-5)32-12-6/h19-20H,7-18H2,1-6H3 |
Clé InChI |
OEMMKVDWYQMQMO-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
silane](/img/structure/B14359953.png)
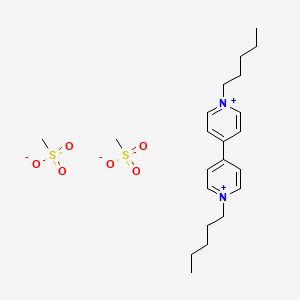
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
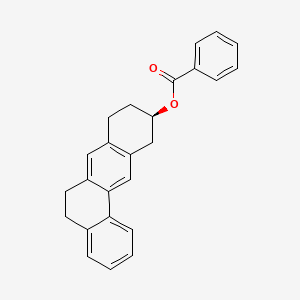
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)
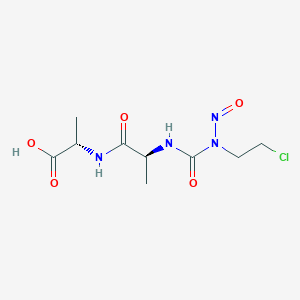
![7-(Phenylsulfanyl)bicyclo[2.2.1]heptane](/img/structure/B14359996.png)
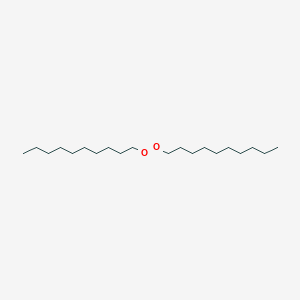

![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
